molecular formula C14H12N6OS B2460904 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide CAS No. 1334370-91-0

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide

Cat. No.: B2460904
CAS No.: 1334370-91-0
M. Wt: 312.35
InChI Key: PSCGOBGEBPAZJE-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H12N6OS and its molecular weight is 312.35. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as fluorescent probes for mercury ion detection in environmental samples. These compounds demonstrate efficient fluorescence properties, making them suitable for the sensitive detection of mercury ions both in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Antimicrobial and Insecticidal Agents

Innovative heterocycles incorporating thiadiazole moieties have been synthesized for their potential use as insecticidal agents against various pests, including the cotton leafworm. These compounds, derived from a similar structural framework, show promising insecticidal properties, which could be explored further for agricultural applications (Fadda et al., 2017).

Antitumor Evaluation

Certain imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antitumor properties. These compounds are part of a broader search for new therapeutic agents with potential application in cancer treatment, highlighting the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry (Hamama et al., 2013).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines have been designed and synthesized as novel melatonin receptor ligands. These compounds show good selectivity and affinity for melatonin receptors, suggesting potential applications in the development of therapeutics for sleep disorders and circadian rhythm disturbances (El Kazzouli et al., 2011).

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-13(17-11-2-1-5-15-8-11)9-22-14-4-3-12(18-19-14)20-7-6-16-10-20/h1-8,10H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGOBGEBPAZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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